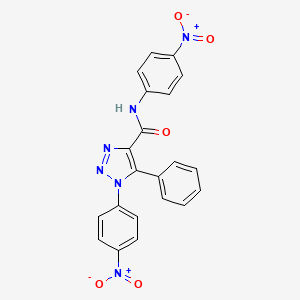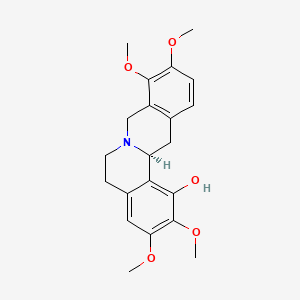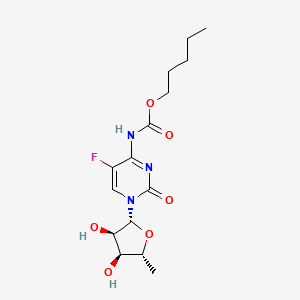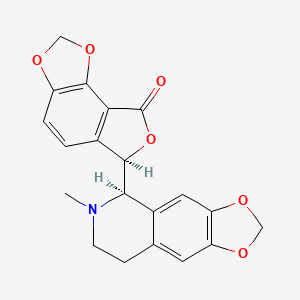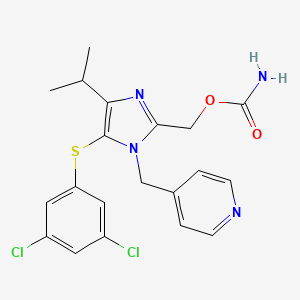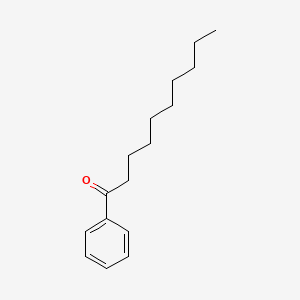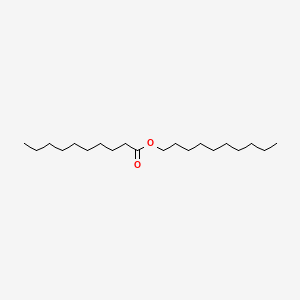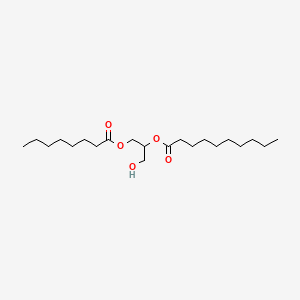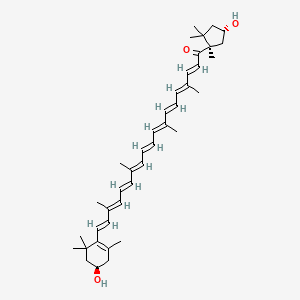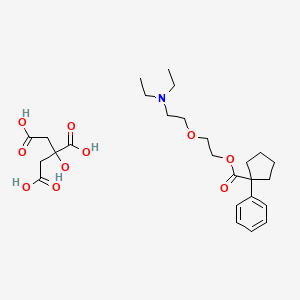
Pentoxyverine citrate
Übersicht
Beschreibung
Pentoxyverine citrate, also referred to as carbetapentane, is a non-opioid central acting antitussive with antimuscarinic, anticonvulsant, and local anesthetic properties . It is used to suppress a cough in the common cold, flu, bronchitis, and sinusitis . It is an active ingredient in over-the-counter cough suppressants .
Molecular Structure Analysis
The molecular formula of Pentoxyverine citrate is C20H31NO3.C6H8O7 . Its average mass is 525.589 Da and its monoisotopic mass is 525.257385 Da .Physical And Chemical Properties Analysis
Pentoxyverine citrate is an oily matter . Its boiling point is 165-170 °C . It is soluble in dichloromethane and slightly soluble in methanol . The refractive index is 1.4990-1.5010 .Wissenschaftliche Forschungsanwendungen
1. Pharmaceutical Analytical Chemistry
- Summary of Application : Pentoxyverine citrate is used in the development and validation of a simple and reliable HPLC-DAD procedure for the stability-indicating determination of the cough suppressant drug .
- Methods of Application : The method involved the use of Waters Symmetry C8 column with gradient elution of the mobile phase composed of 0.025 M phosphoric acid and acetonitrile . The gradient elution started with 10% (by volume) acetonitrile, ramped up linearly to 60% in 10 min then it was kept constant till the end of the run . The mobile phase was pumped at a flow rate of 1 mL/min .
- Results or Outcomes : The proposed HPLC method was validated with respect to linearity, range, precision, accuracy, specificity, robustness, detection and quantification limits . The drug was subjected to forced-degradation conditions of hydrolysis, oxidation and dry heat .
2. Drug Development
- Summary of Application : Pentoxyverine citrate is an active ingredient in over-the-counter cough suppressants . It acts on sigma-1 receptors, as well as kappa and mu-opioid receptors .
- Methods of Application : The drug is typically administered orally in the form of a syrup .
- Results or Outcomes : The FDA withdrew the use of all oral gel drug products containing pentoxyverine citrate . Other forms of pentoxyverine citrate continue to be marketed .
3. Micro-Nano Drug Particle Aggregations
- Summary of Application : Pentoxyverine citrate is used in the preparation of micro-nano drug particle aggregations .
- Methods of Application : The particle formational process and optimization of preparation conditions were analyzed . The methods used include shearing emulsification, high pressure homogenization and spray freeze drying .
- Results or Outcomes : The micro-morphologies, particle size distributions, aerodynamic properties, release performances, inhalation and deposition properties were characterized .
4. Antitussive in Common Cold, Flu, Bronchitis, and Sinusitis
- Summary of Application : Pentoxyverine citrate is used as a medication to suppress a cough in the common cold, flu, bronchitis, and sinusitis .
- Methods of Application : The drug is typically administered orally .
- Results or Outcomes : Pentoxyverine citrate is a non-opioid central acting antitussive with antimuscarinic, anticonvulsant, and local anesthetic properties . It acts on sigma-1 receptors, as well as kappa and mu-opioid receptors .
5. Stability Indicating Determination
- Summary of Application : Pentoxyverine citrate is used in the development and validation of a simple and reliable HPLC-DAD procedure for the stability-indicating determination of the cough suppressant drug .
- Methods of Application : The method involved the use of Waters Symmetry C8 column with gradient elution of the mobile phase composed of 0.025 M phosphoric acid and acetonitrile .
- Results or Outcomes : The proposed HPLC method was validated with respect to linearity, range, precision, accuracy, specificity, robustness, detection and quantification limits . The drug was subjected to forced-degradation conditions of hydrolysis, oxidation and dry heat .
6. Symptomatic Treatment of Throat Irritation
- Summary of Application : Pentoxyverine citrate is used in combination with other medications like Guaifenesin, Potassium guaiacolsulfonate, and Diphenhydramine for the symptomatic treatment of throat irritation .
- Methods of Application : The drug is typically administered orally .
- Results or Outcomes : Pentoxyverine citrate is a non-opioid central acting antitussive with antimuscarinic, anticonvulsant, and local anesthetic properties . It acts on sigma-1 receptors, as well as kappa and mu-opioid receptors .
7. Symptomatic Treatment of Coughing
- Summary of Application : Pentoxyverine citrate is used in combination with other medications like Potassium guaiacolsulfonate, Guaifenesin, and Diphenhydramine for the symptomatic treatment of coughing .
- Methods of Application : The drug is typically administered orally .
- Results or Outcomes : Pentoxyverine citrate is a non-opioid central acting antitussive with antimuscarinic, anticonvulsant, and local anesthetic properties . It acts on sigma-1 receptors, as well as kappa and mu-opioid receptors .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[2-(diethylamino)ethoxy]ethyl 1-phenylcyclopentane-1-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO3.C6H8O7/c1-3-21(4-2)14-15-23-16-17-24-19(22)20(12-8-9-13-20)18-10-6-5-7-11-18;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-7,10-11H,3-4,8-9,12-17H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJDEXBCRLOVTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCCOC(=O)C1(CCCC1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177717 | |
| Record name | Carbetapentane citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>78.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500452 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Carbetapentane citrate | |
CAS RN |
23142-01-0 | |
| Record name | Carbetapentane citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23142-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbetapentane citrate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023142010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbetapentane citrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757833 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbetapentane citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl[2-[2-[(1-phenylcyclopentyl)formyloxy]ethoxy]ethyl]ammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.302 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTOXYVERINE CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SH0MFJ5HJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



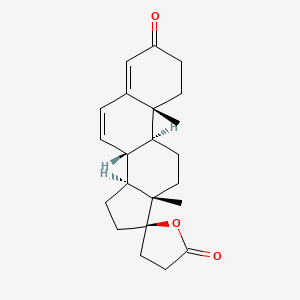
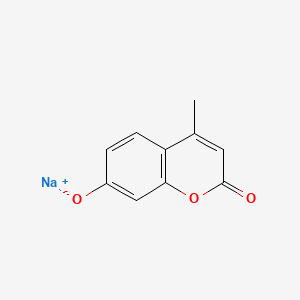
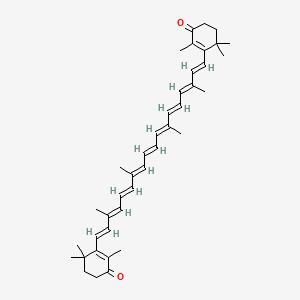
![1-(3-Chloro-4-Methylphenyl)-3-{2-[({5-[(Dimethylamino)methyl]-2-Furyl}methyl)thio]ethyl}urea](/img/structure/B1668270.png)
